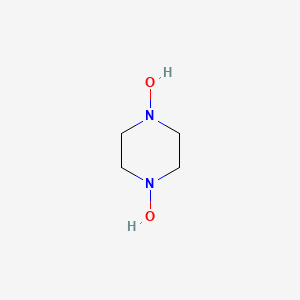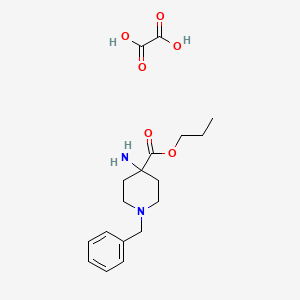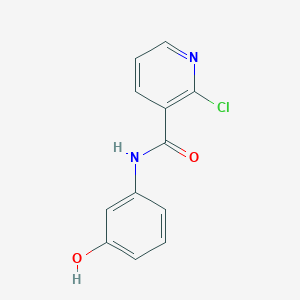
1-(Ethylsulfanyl)-4-methylhex-3-en-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethylsulfanyl)-4-methylhex-3-en-1-yne is an organic compound characterized by the presence of an ethylsulfanyl group attached to a hex-3-en-1-yne backbone. This compound is notable for its unique structure, which combines alkyne, alkene, and sulfanyl functionalities, making it a subject of interest in various fields of chemical research.
Preparation Methods
The synthesis of 1-(Ethylsulfanyl)-4-methylhex-3-en-1-yne can be achieved through several synthetic routes. One common method involves the alkylation of a suitable alkyne precursor with an ethylsulfanyl group under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, followed by the addition of an ethylsulfanyl halide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at low temperatures to ensure high yield and selectivity.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. These methods ensure consistent product quality and higher efficiency compared to batch processes.
Chemical Reactions Analysis
1-(Ethylsulfanyl)-4-methylhex-3-en-1-yne undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The alkyne and alkene functionalities can be selectively reduced to alkanes using hydrogenation catalysts like palladium on carbon.
Substitution: The ethylsulfanyl group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with a strong nucleophile like sodium methoxide can replace the ethylsulfanyl group with a methoxy group.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and temperature control to achieve the desired transformation. Major products formed from these reactions include sulfoxides, sulfones, alkanes, and substituted derivatives.
Scientific Research Applications
1-(Ethylsulfanyl)-4-methylhex-3-en-1-yne has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of sulfur-containing compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting diseases involving oxidative stress and inflammation.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Ethylsulfanyl)-4-methylhex-3-en-1-yne involves its interaction with molecular targets through its functional groups. The ethylsulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The alkyne and alkene functionalities can participate in cycloaddition reactions, forming stable adducts with biological molecules. These interactions can modulate various biochemical pathways, including those involved in oxidative stress and inflammation.
Comparison with Similar Compounds
1-(Ethylsulfanyl)-4-methylhex-3-en-1-yne can be compared with other similar compounds, such as:
1-(Methylsulfanyl)-4-methylhex-3-en-1-yne: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group. This compound may exhibit different reactivity and biological activity due to the smaller size of the methyl group.
1-(Ethylsulfanyl)-4-methylhex-2-en-1-yne: The position of the double bond is different, which can affect the compound’s chemical properties and reactivity.
1-(Ethylsulfanyl)-4-methylhex-3-yne: Lacks the double bond, which can influence its stability and reactivity in chemical reactions.
The uniqueness of this compound lies in its combination of alkyne, alkene, and sulfanyl functionalities, providing a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
56904-84-8 |
|---|---|
Molecular Formula |
C9H14S |
Molecular Weight |
154.27 g/mol |
IUPAC Name |
1-ethylsulfanyl-4-methylhex-3-en-1-yne |
InChI |
InChI=1S/C9H14S/c1-4-9(3)7-6-8-10-5-2/h7H,4-5H2,1-3H3 |
InChI Key |
IXBRGBYKQQDFKD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC#CSCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Ethanone, 1-(2,3-dihydro-2-methylbenzo[b]thien-5-yl)-](/img/structure/B14613759.png)

![Benzene, [(1-chloroheptyl)thio]-](/img/structure/B14613780.png)
![2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclopentan-1-ol](/img/structure/B14613790.png)

![Methanone, [5-(4-bromophenyl)-2-furanyl]phenyl-](/img/structure/B14613809.png)
